N-cyclopentyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-cyclopentyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methoxy-methylphenyl group, and a piperidine carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the cyclopentyl and methoxy-methylphenyl groups. Common reagents used in these reactions include sulfonyl chlorides, piperidine derivatives, and cyclopentyl halides. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and verifying the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-cyclopentyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The compound’s structure allows it to bind to specific sites on these targets, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- N-cyclohexyl-3,5-dimethyl-1H-pyrazole-1-carboxamide
- 4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide
Uniqueness
N-cyclopentyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H28N2O4S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-cyclopentyl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H28N2O4S/c1-14-12-17(9-10-18(14)25-2)26(23,24)21-11-5-6-15(13-21)19(22)20-16-7-3-4-8-16/h9-10,12,15-16H,3-8,11,13H2,1-2H3,(H,20,22) |
InChI Key |
LQPZDPCTDJHUIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCC3)OC |
Origin of Product |
United States |
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